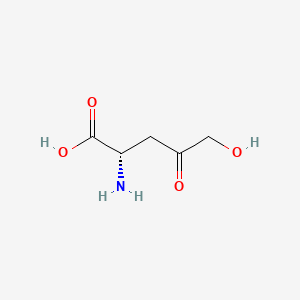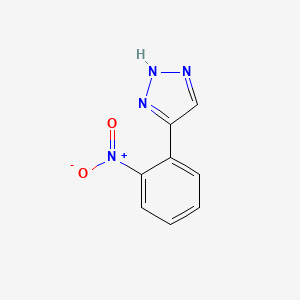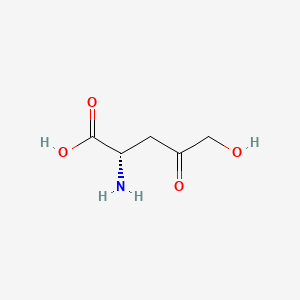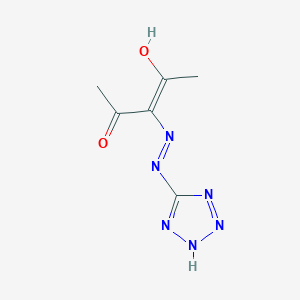
2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)-: is an organic compound with the molecular formula C6H8N6O2 . It is a derivative of 2,4-pentanedione, where one of the hydrogen atoms is replaced by a 1H-tetrazol-5-ylazo group. This compound is known for its unique structure, which includes a five-membered tetrazole ring and a diketone moiety. The presence of these functional groups makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-pentanedione, 3-(1H-tetrazol-5-ylazo)- typically involves the reaction of 2,4-pentanedione with a tetrazole derivative. One common method is the diazotization of 5-aminotetrazole followed by coupling with 2,4-pentanedione under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)- can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The azo group can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms in the diketone moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted diketone derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-pentanedione, 3-(1H-tetrazol-5-ylazo)- involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the diketone moiety can form chelates with metal ions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2,4-Pentanedione: The parent compound, which lacks the tetrazole group.
1H-Tetrazole: A simple tetrazole derivative without the diketone moiety.
3-(1H-Tetrazol-5-ylazo)-acetylacetone: A similar compound with a different diketone structure.
Uniqueness: 2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)- is unique due to the presence of both the diketone and tetrazole functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74999-20-5 |
|---|---|
Molekularformel |
C6H8N6O2 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
(E)-4-hydroxy-3-(2H-tetrazol-5-yldiazenyl)pent-3-en-2-one |
InChI |
InChI=1S/C6H8N6O2/c1-3(13)5(4(2)14)7-8-6-9-11-12-10-6/h13H,1-2H3,(H,9,10,11,12)/b5-3+,8-7? |
InChI-Schlüssel |
RVDRRBHHHFREDQ-YGPBDPHVSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)C)\N=NC1=NNN=N1)/O |
Kanonische SMILES |
CC(=C(C(=O)C)N=NC1=NNN=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


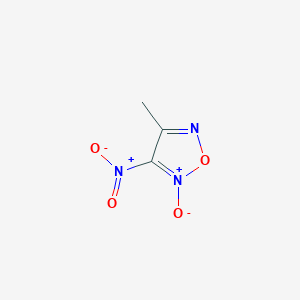

![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
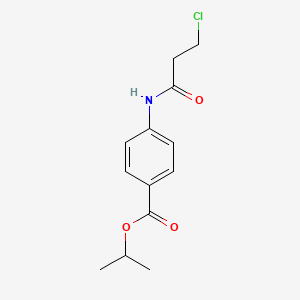
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
